N-(2-{[4-(2,5-dimethoxybenzoyl)benzoyl]amino}phenyl)-3-(trifluoromethyl)benzamide
Overview
Description
N-(2-{[4-(2,5-dimethoxybenzoyl)benzoyl]amino}phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C30H23F3N2O5 and its molecular weight is 548.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 548.15590632 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chain-Growth Polycondensation for Well-Defined Aramide
Yokozawa and colleagues (2002) developed a method for synthesizing poly(p-benzamide) with a defined molecular weight and low polydispersity through chain-growth polycondensation. This process involves using phenyl 4-(4-octyloxybenzylamino)benzoate and phenyl 4-nitrobenzoate as an initiator. The study demonstrated the utility of this approach by synthesizing block copolymers with controlled molecular weight, showcasing potential applications in developing new materials with precise molecular architectures for high-performance polymers (Yokozawa et al., 2002).
Anticancer Evaluation of Benzamide Derivatives
Ravinaik and colleagues (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against four cancer cell lines, showing moderate to excellent anticancer activity. This research illustrates the compound's potential in the development of new anticancer drugs (Ravinaik et al., 2021).
Novel Antiavian Influenza Virus Activity
Hebishy, Salama, and Elgemeie (2020) explored a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This research highlights the potential application of similar compounds in developing antiviral agents, particularly against bird flu influenza H5N1 (Hebishy et al., 2020).
Low-Temperature Synthesis of Ladder Structures
Likhatchev and colleagues (1999) studied the low-temperature catalytic conversion of N-(o-aminophenyl)phthalamic acid, aiming at the synthesis of ladder poly(aroylenebenzimidazole)s. This research offers insights into novel low-temperature approaches for synthesizing complex aromatic polymers, potentially useful in high-performance materials (Likhatchev et al., 1999).
Properties
IUPAC Name |
N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]phenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23F3N2O5/c1-39-22-14-15-26(40-2)23(17-22)27(36)18-10-12-19(13-11-18)28(37)34-24-8-3-4-9-25(24)35-29(38)20-6-5-7-21(16-20)30(31,32)33/h3-17H,1-2H3,(H,34,37)(H,35,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZMFGJBSNAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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